molecular formula C8H6ClFO2S B12428046 C8H6ClFO2S

C8H6ClFO2S

Cat. No.: B12428046
M. Wt: 220.65 g/mol
InChI Key: CGPXKURCIDYBMB-UHFFFAOYSA-N
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Description

It is an organic compound that appears as a white to pale yellow solid with a distinct odor

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-3-(methylthio)benzoic acid typically involves the reaction of 2-chloro-4-fluorobenzoic acid with methylthiol under specific conditions. The reaction is carried out in the presence of a catalyst, often a base such as sodium hydroxide, and requires controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities and ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-3-(methylthio)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require specific solvents and controlled temperatures to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-chloro-4-fluoro-3-(methylthio)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical properties.

    Industry: It is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which 2-chloro-4-fluoro-3-(methylthio)benzoic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 2-chloro-4-fluoro-3-(methylthio)benzoic acid include:

  • 2-chloro-4-fluorobenzoic acid
  • 3-(methylthio)benzoic acid
  • 4-fluoro-3-(methylthio)benzoic acid

Uniqueness

What sets 2-chloro-4-fluoro-3-(methylthio)benzoic acid apart from these similar compounds is the presence of both chlorine and fluorine atoms, which confer unique reactivity and properties.

Properties

IUPAC Name

2-fluoro-2-phenylethenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2S/c9-13(11,12)6-8(10)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPXKURCIDYBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CS(=O)(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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